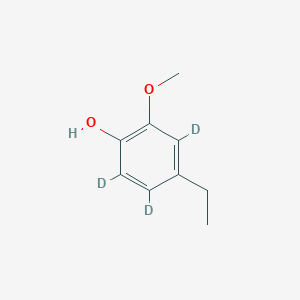
4-Ethyl-2-methoxyphenol-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-methoxyphenol-d3, also known as 4-Ethylguaiacol-d3, is a deuterated derivative of 4-Ethyl-2-methoxyphenol. This compound is primarily used as an isotope-labeled compound in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxyphenol-d3 typically involves the deuteration of 4-Ethyl-2-methoxyphenol. One common method is the catalytic hydrogenation of 4-Ethyl-2-methoxyphenol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The final product is then purified using techniques such as distillation and chromatography to achieve the desired deuterium content .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-methoxyphenol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent phenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and other reduced forms.
Substitution: Halogenated, nitrated, and other substituted phenols.
Aplicaciones Científicas De Investigación
4-Ethyl-2-methoxyphenol-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry .
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-methoxyphenol-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect its pharmacokinetics and metabolism, leading to differences in its biological activity compared to its non-deuterated counterpart. The compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-2-methoxyphenol: The non-deuterated form of the compound.
4-Ethyl-2-methoxyphenol-d2: A partially deuterated form with two deuterium atoms.
4-Ethyl-2-methoxyphenol-d5: A more heavily deuterated form with five deuterium atoms
Uniqueness
4-Ethyl-2-methoxyphenol-d3 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in various scientific studies. This makes it a valuable tool in research areas where understanding the detailed behavior of the compound is crucial .
Propiedades
Fórmula molecular |
C9H12O2 |
|---|---|
Peso molecular |
155.21 g/mol |
Nombre IUPAC |
2,3,5-trideuterio-4-ethyl-6-methoxyphenol |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i4D,5D,6D |
Clave InChI |
CHWNEIVBYREQRF-WVALGTIDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1CC)[2H])OC)O)[2H] |
SMILES canónico |
CCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















